molecular formula C9H19NO2 B1304959 1-Amino-3-cyclohexyloxy-propan-2-ol CAS No. 89100-83-4

1-Amino-3-cyclohexyloxy-propan-2-ol

Cat. No.: B1304959
CAS No.: 89100-83-4
M. Wt: 173.25 g/mol
InChI Key: JEFHQYWOLXLTAO-UHFFFAOYSA-N
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Description

1-Amino-3-cyclohexyloxy-propan-2-ol is an organic compound with the molecular formula C9H19NO2. It is a biochemical used primarily in proteomics research. This compound is known for its unique structure, which includes an amino group, a cyclohexyloxy group, and a propanol backbone .

Preparation Methods

The synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol typically involves the reaction of cyclohexanol with epichlorohydrin to form 3-cyclohexyloxy-1-chloropropane. This intermediate is then reacted with ammonia to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

1-Amino-3-cyclohexyloxy-propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

1-Amino-3-cyclohexyloxy-propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of neurological disorders.

    Industry: It finds use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-3-cyclohexyloxy-propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential interactions with a range of biological molecules .

Comparison with Similar Compounds

1-Amino-3-cyclohexyloxy-propan-2-ol can be compared to other similar compounds, such as:

    1-Amino-2-propanol: Lacks the cyclohexyloxy group, making it less hydrophobic.

    3-Amino-1-cyclohexyloxy-propanol: Similar structure but different positioning of functional groups.

    Cyclohexylamine: Contains a cyclohexyl group but lacks the propanol backbone.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-amino-3-cyclohexyloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h8-9,11H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFHQYWOLXLTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601008647
Record name 1-Amino-3-(cyclohexyloxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601008647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89100-83-4
Record name 2-Propanol, 1-amino-3-(cyclohexyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089100834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-3-(cyclohexyloxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601008647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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